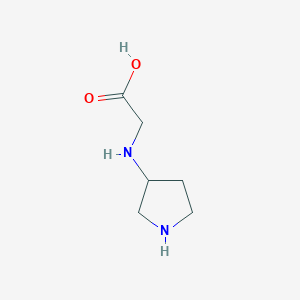

Pyrrolidin-3-ylglycine

Description

Significance of Pyrrolidine (B122466) Frameworks in Advanced Chemical Synthesis

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug discovery. frontiersin.orgnih.gov Its prevalence in numerous natural products, alkaloids, and approved drugs underscores its importance. frontiersin.orgnih.govmdpi.com The structural features of the pyrrolidine scaffold, such as its three-dimensional character and the presence of a basic nitrogen atom, contribute to its favorable physicochemical properties, including enhanced water solubility and the ability to form hydrogen bonds with biological targets. mdpi.comtandfonline.comnih.gov These attributes make pyrrolidine a "privileged scaffold," meaning it is a molecular framework that is frequently found in biologically active compounds. mdpi.comnih.gov

The versatility of the pyrrolidine ring allows for extensive chemical modifications, enabling the synthesis of a diverse array of derivatives with a wide spectrum of biological activities. frontiersin.orgtandfonline.com These activities include antibacterial, antiviral, antifungal, anticancer, anti-inflammatory, and antioxidant properties. frontiersin.orgnih.govtandfonline.com The stereochemistry of the pyrrolidine ring is also a critical factor, as different spatial arrangements of substituents can lead to distinct biological profiles due to specific interactions with enantioselective proteins. researchgate.net

Pyrrolidin-3-ylglycine as a Non-Canonical Amino Acid Motif

Life is primarily built from a set of 20 canonical amino acids. nih.govnih.gov However, the field of chemical biology has expanded to include non-canonical amino acids (ncAAs), which are amino acids not naturally found in the proteins of living organisms. thedailyscientist.org These unique building blocks offer a way to introduce novel chemical functionalities and structural constraints into peptides and other molecules, thereby enhancing their therapeutic properties. nih.govthedailyscientist.org

This compound falls into the category of a non-canonical amino acid. Its structure deviates from the standard 20 amino acids, providing a unique architectural element for chemical synthesis. The incorporation of ncAAs like this compound can lead to peptides with improved stability against enzymatic degradation, better bioavailability, and enhanced binding affinity to specific biological targets. nih.govthedailyscientist.org The use of ncAAs is a growing area of research in drug discovery, with applications ranging from the development of new peptide drugs to the creation of antibody-drug conjugates. chemanager-online.com

Evolution of Research Perspectives on Pyrrolidine-Glycine Conjugates

The combination of a pyrrolidine ring and a glycine (B1666218) moiety, as seen in this compound, has been a subject of increasing research interest. Glycine, being the simplest amino acid, can serve as a versatile starting material for the synthesis of various pyrrolidine derivatives. mdpi.comnih.gov Researchers have developed numerous synthetic methods, such as [3+2] cycloaddition reactions, to construct the pyrrolidine ring from glycine-based precursors. mdpi.comnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O2 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

2-(pyrrolidin-3-ylamino)acetic acid |

InChI |

InChI=1S/C6H12N2O2/c9-6(10)4-8-5-1-2-7-3-5/h5,7-8H,1-4H2,(H,9,10) |

InChI Key |

AHLIRGQTIRVUNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1NCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Pyrrolidin 3 Ylglycine and Its Derivatives

Stereoselective and Asymmetric Synthesis Approaches

Achieving stereochemical control is paramount in the synthesis of complex molecules like Pyrrolidin-3-ylglycine. Strategies employing chiral auxiliaries, enantioselective catalysts, and diastereoselective reactions are fundamental to producing enantiomerically pure compounds.

Chiral auxiliaries are chemical compounds temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. Once the desired stereochemistry is established, the auxiliary is removed. This approach has been effectively used in the synthesis of substituted pyrrolidines.

A notable example involves the use of an N-tert-butanesulfinyl group as a chiral auxiliary in the synthesis of densely substituted proline derivatives, which are structurally analogous to this compound. This method utilizes a [3+2] cycloaddition reaction where the chiral sulfinyl group guides the facial selectivity of the reaction, leading to high diastereoselectivity. acs.org The reaction between an (S)-N-tert-butanesulfinyl imine and a glycine (B1666218) α-imino ester derivative, for instance, can produce complex pyrrolidines with up to four defined stereogenic centers. The sulfinyl group effectively controls the absolute configuration of the final product. acs.org

Table 1: Chiral Auxiliary-Mediated Diastereoselective [3+2] Cycloaddition

| Entry | Azadienes | Azomethine Ylide Precursor | Catalyst | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| 1 | (S)-N-tert-Butanesulfinyl-1-aza-1,3-diene | Glycine α-imino ester | Ag2CO3 | 75 | >95:5 |

| 2 | (S)-N-tert-Butanesulfinyl-2-methyl-1-aza-1,3-diene | Sarcosine α-imino ester | Ag2CO3 | 82 | >95:5 |

| 3 | (S)-N-tert-Butanesulfinyl-4-phenyl-1-aza-1,3-diene | Glycine α-imino ester | Cu(OTf)2 | 65 | 90:10 |

Data synthesized from research findings on N-tert-butanesulfinyl-azadienes in cycloaddition reactions. acs.org

Enantioselective catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a highly efficient method for synthesizing chiral pyrrolidines. Both metal-based catalysts and organocatalysts have been developed for this purpose.

For instance, rhodium(II) catalysts have been employed for asymmetric C-H insertion reactions to create C2-symmetrical pyrrolidines with high levels of enantio- and diastereocontrol. nih.gov Similarly, chiral iridacycle complexes can catalyze the "borrowing hydrogen" annulation of racemic diols and primary amines to furnish a wide range of enantioenriched pyrrolidines. organic-chemistry.org Gold(I) complexes featuring chiral ligands have also been tested in intramolecular cycloadditions to form chiral pyrrolidine-containing structures. nih.gov The development of catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides is one of the most direct methods for the enantioselective synthesis of substituted pyrrolidines, allowing for the potential formation of four new contiguous stereocenters. mappingignorance.org

Diastereoselective synthesis aims to control the relative stereochemistry among multiple stereocenters. In the context of this compound, this is crucial when the pyrrolidine (B122466) ring bears multiple substituents.

A powerful strategy for achieving diastereoselective control is the 1,3-dipolar cycloaddition of azomethine ylides with chiral dipolarophiles. The inherent stereochemistry of the starting materials directly influences the stereochemical outcome of the cycloadduct. For example, the reaction between azomethine ylides generated from glycine imino esters and chiral N-tert-butanesulfinylazadienes proceeds with high diastereoselectivity. The sulfinyl group directs the approach of the dipole, resulting in the preferential formation of one diastereomer. acs.org This method allows for the synthesis of highly functionalized pyrrolidines with excellent control over their relative stereochemistry. Furthermore, asymmetric multicomponent reactions have been developed that can construct up to three contiguous asymmetric centers in a single operation, affording highly substituted pyrrolidine derivatives with high diastereoselectivity. nih.gov

Multi-Component Reactions for this compound Scaffolds

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. rug.nlnih.gov These reactions are highly atom-economical and efficient for rapidly building molecular complexity, making them ideal for constructing scaffolds like this compound. researchgate.net

The [3+2] cycloaddition reaction is a cornerstone of pyrrolidine synthesis. When glycine or its derivatives are used as a precursor, they can generate an azomethine ylide, which is a 1,3-dipole. nih.govdoaj.org This ylide can then react with a dipolarophile (such as an alkene or alkyne) to form the five-membered pyrrolidine ring directly. mdpi.comnih.gov

This approach is exceptionally versatile, as the substituents on both the glycine precursor and the dipolarophile can be varied to produce a wide array of substituted pyrrolidines. tandfonline.com The reaction can be performed as a three-component reaction involving an amino acid, an aldehyde, and a dipolarophile. For example, the reaction of glycine, an aldehyde, and maleimide can generate complex pyrrolidine structures. nih.gov These decarboxylative cycloadditions are noted for having few synthetic steps, minimal byproduct formation, and high atom economy. mdpi.comnih.gov

Table 2: Three-Component [3+2] Cycloaddition for Pyrrolidine Synthesis

| Entry | Glycine Derivative | Aldehyde | Dipolarophile | Conditions | Yield (%) |

|---|---|---|---|---|---|

| 1 | Glycine | Benzaldehyde | N-Phenylmaleimide | Reflux | 85 |

| 2 | Glycine methyl ester | Formaldehyde | Dimethyl fumarate | AgOAc, DBU | 78 |

| 3 | Glycine | 4-Nitrobenzaldehyde | Acrylonitrile | Microwave, 125°C | 91 |

Data represents typical outcomes for glycine-based [3+2] cycloaddition reactions. nih.govtandfonline.com

The Mannich reaction is a classic three-component reaction involving an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an acidic proton (a C-H acid). nih.gov This reaction is fundamental for forming β-amino carbonyl compounds, which can be precursors to pyrrolidines.

In the context of this compound, a modified Mannich reaction can be envisioned where the components are chosen to lead to the desired scaffold. A sequence involving an enantioselective Mannich reaction followed by a diastereoselective hydroamination has been reported for the synthesis of pyrrolidines. figshare.com This strategy first establishes a key stereocenter via the Mannich reaction, and the resulting product is then cyclized to form the pyrrolidine ring. While not a direct one-pot synthesis of the final ring, this approach allows for controlled, stepwise construction of the target molecule.

Catalyst-Free and Green Chemistry Synthetic Protocols

In recent years, the development of synthetic protocols that align with the principles of green chemistry has become a paramount goal in chemical research. These methodologies aim to reduce or eliminate the use and generation of hazardous substances by focusing on aspects such as atom economy, the use of renewable feedstocks, and the avoidance of toxic catalysts and solvents. For the synthesis of pyrrolidine cores, including structures related to this compound, several catalyst-free and green approaches have been explored.

One notable strategy involves the reductive amination of levulinic acid, a biomass-derived platform chemical, to produce N-substituted pyrrolidones. An efficient, metal-free, catalyst-free, and solvent-free methodology has been developed using pinacolborane (HBpin) as the reducing agent nih.govresearchgate.net. This protocol represents a significant advancement in avoiding the need for traditional metal catalysts and organic solvents nih.govresearchgate.net. The proposed mechanism, supported by DFT calculations, proceeds under neat conditions, highlighting its potential for environmentally benign synthesis nih.govresearchgate.net.

Another green approach utilizes ultrasound irradiation to promote chemical reactions. A one-pot, multicomponent synthesis of substituted 3-pyrrolin-2-ones has been reported using citric acid as a biodegradable catalyst in ethanol (B145695), a green solvent rsc.org. This method is characterized by a clean reaction profile, simple work-up procedures, high yields, and significantly reduced reaction times, all benefits conferred by the use of ultrasound rsc.org.

| Method | Key Features | Reactants | Product Type | Reference |

| Reductive Amination | Catalyst-free, Solvent-free | Levulinic acid, Anilines, HBpin | N-substituted pyrrolidones | nih.govresearchgate.net |

| Ultrasound-Promoted Cycloaddition | Green catalyst (citric acid), Green solvent (ethanol), Ultrasound | Aniline, Aldehyde, Diethyl acetylenedicarboxylate | Substituted 3-pyrrolin-2-ones | rsc.org |

| Glycine-Based [3+2] Cycloaddition | Atom-economical, One-pot potential | Glycine, Aldehydes, Dipolarophiles | Pyrrolidine-containing polycycles | nih.govdoaj.org |

Functionalization and Derivatization Strategies

The pyrrolidine-3-ylglycine scaffold possesses multiple reactive sites, including the secondary amine of the pyrrolidine ring and the amino and carboxyl groups of the glycine moiety. These sites allow for extensive functionalization and derivatization, enabling the synthesis of a diverse range of analogs for various applications.

N-Alkylation and Acylation of this compound

The nitrogen atom of the pyrrolidine ring is a key site for modification through N-alkylation and N-acylation reactions. These transformations are fundamental for modulating the compound's physicochemical properties, such as basicity, lipophilicity, and conformational flexibility.

N-Alkylation is typically achieved by reacting the pyrrolidine nitrogen with an alkyl halide. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. The choice of solvent and base is crucial for optimizing reaction conditions and minimizing side reactions. For related heterocyclic systems like piperidine, N-alkylation has been shown to influence pharmacological properties scispace.com. The synthesis of N-alkylated glycine derivatives can also be performed through the aminolysis of chloroacetic acid with the corresponding alkylamine mdpi.com.

N-Acylation introduces an acyl group onto the pyrrolidine nitrogen, forming an amide linkage. This is commonly carried out using activated carboxylic acid derivatives such as acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base to neutralize the acid byproduct. For instance, the N-acylation of a thiazolidine ring, a related sulfur-containing heterocycle, has been accomplished using freshly prepared fatty acid chlorides in the presence of triethylamine nih.gov. Such lipidation can be a crucial step in modifying biological activity nih.gov. More complex, one-pot sequences involving Ugi reactions can also incorporate a final N-acylation step to build complex heterocyclic scaffolds researchgate.net.

| Transformation | Reagent Class | Typical Conditions | Product |

| N-Alkylation | Alkyl halides (e.g., R-Br, R-I) | Base (e.g., K₂CO₃, Et₃N), Organic solvent | N-Alkyl-pyrrolidin-3-ylglycine |

| N-Acylation | Acyl chlorides (e.g., R-COCl) | Base (e.g., Et₃N, Pyridine), Organic solvent | N-Acyl-pyrrolidin-3-ylglycine |

| N-Acylation | Acid anhydrides (e.g., (R-CO)₂O) | Base or neat | N-Acyl-pyrrolidin-3-ylglycine |

Stereocontrolled Synthesis of Quaternary Carbon Centers

The creation of quaternary carbon centers—carbon atoms bonded to four other carbon atoms—with high stereocontrol is a significant challenge in organic synthesis. The introduction of such a center onto the this compound framework would impart significant conformational constraint and steric complexity.

One powerful methodology for the stereocontrolled construction of α-quaternary centers involves the use of chiral auxiliaries. Practical methods have been developed using pseudoephedrine as a chiral auxiliary attached as an amide. Protocols for the stereodefined formation of α,α-disubstituted enolates from these amides, followed by diastereoselective alkylation, have been established nih.govnih.gov. These reactions proceed through sequential stereospecific enolization and alkylation, with the alkyl halide attacking a specific face of the enolate, leading to a product with a newly formed quaternary center with high diastereoselectivity nih.govnih.gov. The auxiliary can then be cleaved to yield the desired optically active product.

Another advanced strategy is the use of organocatalytic asymmetric cycloaddition reactions. A highly stereoselective [3+2] cycloaddition between N-2,2,2-trifluoroethylisatin ketimines and (Z)-α-bromonitroalkenes, catalyzed by a squaramide organocatalyst, has been used to construct pyrrolidine-fused spirooxindoles researchgate.net. This method creates two adjacent stereocenters, one of which is a quaternary carbon, with excellent diastereoselectivity and enantioselectivity (up to >20:1 dr and >99% ee) researchgate.net. Such strategies provide access to complex and sterically hindered pyrrolidine derivatives.

| Method | Key Feature | Substrate Type | Stereocontrol Element | Result | Reference |

| Alkylation with Chiral Auxiliary | Diastereoselective alkylation of an enolate | Pseudoephedrine amides | Pseudoephedrine auxiliary | α-Quaternary carbon center | nih.govnih.gov |

| Asymmetric [3+2] Cycloaddition | Organocatalytic cycloaddition | Isatin ketimines, α-bromonitroalkenes | Chiral squaramide catalyst | Contiguous quaternary and tertiary stereocenters | researchgate.net |

Preparation of this compound Building Blocks for Oligomerization

This compound is an attractive candidate for the creation of novel, sequence-defined oligomers or "peptoids," which can mimic the structure and function of natural peptides while offering enhanced proteolytic stability. To achieve this, the monomer must be appropriately functionalized to serve as a building block for sequential synthesis.

This process is analogous to the strategy developed for creating oligomers from hydroxyproline, another substituted pyrrolidine nih.gov. The synthesis of sequence-defined oligomers requires an iterative approach where each monomer is added individually, allowing for complete control over the final sequence nih.gov.

To prepare a this compound building block, a two-step functionalization is necessary:

Protection: One of the reactive amino groups (either on the pyrrolidine ring or the glycine side chain) must be protected with a suitable protecting group (e.g., Boc, Fmoc) to prevent self-polymerization and direct the reaction to the desired site. The carboxylic acid group would also typically be protected, for example, as an ester.

Activation: The remaining free functional group is then activated for coupling. For instance, if the glycine's amino group is to be acylated in the next step, the pyrrolidine nitrogen would be protected. Conversely, if the pyrrolidine nitrogen is to be acylated, the glycine's amino group would be protected.

This strategy allows for the creation of a library of diverse building blocks by varying the substituents on the pyrrolidine ring or the glycine moiety before initiating the oligomerization. Using techniques such as fluorous synthesis can facilitate the purification of the growing oligomer chain at each step, making the process amenable to parallel synthesis and the rapid generation of diverse molecular libraries nih.gov.

Structural Research and Conformational Analysis

Spectroscopic Characterization and Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure and exploring the conformational dynamics of Pyrrolidin-3-ylglycine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra would provide initial confirmation of the chemical environment of each atom. More advanced, multi-dimensional NMR techniques such as COSY, HSQC, and HMBC are necessary to definitively assign all proton and carbon signals and to establish the connectivity of the molecular framework.

A key aspect of the NMR analysis of pyrrolidine-containing molecules is the study of the ring's conformation. nih.gov The five-membered pyrrolidine (B122466) ring is not planar and typically adopts either an envelope or a twist conformation. researchgate.net The specific puckering of the ring can be determined by analyzing the coupling constants between protons on the ring and through Nuclear Overhauser Effect (NOE) studies. These parameters are sensitive to the dihedral angles between atoms and the distances between non-bonded protons, respectively, providing critical insights into the predominant conformation in a given solvent. nih.govresearchgate.net The conformational state is often a dynamic equilibrium, which can be influenced by factors such as the solvent and the nature of substituents. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Pyrrolidine Analog This table presents typical chemical shift ranges for a substituted pyrrolidine ring, similar to what would be expected for this compound. Actual values will vary based on the specific isomer, solvent, and experimental conditions.

| Atom Position | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |

| Glycine (B1666218) α-carbon | 3.5 - 4.5 | 50 - 60 |

| Pyrrolidine C2 | 3.0 - 3.8 | 50 - 60 |

| Pyrrolidine C3 | 2.5 - 3.5 | 35 - 45 |

| Pyrrolidine C4 | 1.8 - 2.5 | 25 - 35 |

| Pyrrolidine C5 | 3.0 - 3.8 | 45 - 55 |

| Carboxyl Carbon | - | 170 - 180 |

Infrared (IR) spectroscopy is used to identify the functional groups within this compound. The spectrum would be expected to show characteristic absorption bands for the N-H bond of the secondary amine, the O-H and C=O bonds of the carboxylic acid group, and the C-H bonds of the aliphatic ring structure. The positions and shapes of these bands can also provide information about intermolecular interactions, particularly hydrogen bonding.

Mass spectrometry (MS) serves to determine the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would provide a precise mass, further validating the molecular formula. The fragmentation pattern observed in the mass spectrum upon ionization can also offer clues about the molecule's structure, as specific fragments are indicative of the underlying chemical bonds.

This compound is an inherently chiral molecule, possessing at least two stereocenters. Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. This technique is exceptionally sensitive to the three-dimensional structure and absolute configuration of the stereocenters. The resulting CD spectrum is unique to a specific enantiomer and can be used to confirm its stereochemical identity and assess its enantiomeric purity. Biophysical studies on other pyrrolidine derivatives have demonstrated the utility of CD in revealing conformational changes upon interaction with other molecules or ions. acs.org

X-ray Crystallography for Molecular Geometry Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid, crystalline sample. This technique provides unambiguous data on bond lengths, bond angles, and the conformation of the molecule in the solid state.

A crystal structure of this compound would yield highly accurate measurements of all bond lengths and angles. pnas.org Analysis of related structures, such as proline and its derivatives, shows that the pyrrolidine ring conformation is a key feature. nih.govresearchgate.net The dihedral angles within the five-membered ring define its pucker, revealing whether it adopts an envelope or twist conformation in the crystal lattice. researchgate.net This solid-state conformation provides a static image of one of the low-energy states the molecule can adopt.

Table 2: Typical Bond Lengths and Angles from Crystallographic Analysis of Proline Analogs The data presented are representative values for N-acetylated proline and similar structures and are intended to be illustrative for this compound. nih.gov

| Parameter | Typical Value |

| C-C (ring) Bond Length | 1.51 - 1.54 Å |

| C-N (ring) Bond Length | 1.47 - 1.49 Å |

| C-C-N (ring) Bond Angle | 102° - 106° |

| C-C-C (ring) Bond Angle | 103° - 107° |

The crystal structure also reveals how individual molecules of this compound pack together to form a crystal. This packing is governed by intermolecular forces, primarily hydrogen bonding. The presence of both a hydrogen bond donor (the secondary amine) and acceptor (the carboxylic acid group) allows for the formation of extensive hydrogen-bonding networks. researchgate.net These interactions, such as O-H···O=C or N-H···O=C bonds, are crucial in stabilizing the crystal lattice and often lead to well-defined supramolecular structures like dimers, chains, or sheets. pnas.orgresearchgate.net Understanding these packing motifs is important as they can influence the material's physical properties.

Research on this compound Reveals No Specific Studies on Tautomerism and Isomerization

Despite the importance of structural analysis in understanding the chemical behavior of compounds, a thorough review of available scientific literature reveals a significant gap in the specific research concerning the tautomerism and isomerization of this compound.

While extensive research exists on the structural aspects of related pyrrolidine derivatives, direct studies focusing on the tautomeric and isomeric forms of this compound are not present in the current body of scientific publications. Tautomerism, the chemical equilibrium between two or more interconvertible constitutional isomers, and isomerization, the process by which one molecule is transformed into another molecule with the exact same atoms, are fundamental concepts in conformational analysis. However, these phenomena have not been specifically investigated for this compound.

Research on analogous compounds, such as 1,4,5-trisubstituted pyrrolidine-2,3-diones, has explored tautomerism, noting the presence of enamine forms stabilized by intramolecular hydrogen bonds. Similarly, conformational studies on polyprolines have detailed various secondary structures. Nevertheless, these findings are specific to the studied molecules and cannot be directly extrapolated to this compound without dedicated experimental or computational analysis.

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to model the electronic structure of molecules and predict their behavior in chemical reactions. For the synthesis of Pyrrolidin-3-ylglycine and its derivatives, DFT calculations are instrumental in elucidating complex reaction pathways.

The synthesis of the pyrrolidine (B122466) ring, a core component of this compound, can proceed through various routes, such as [3+2] cycloaddition reactions or ring contractions. nih.govresearchgate.net DFT calculations allow for the precise mapping of the potential energy surface of these reactions. By locating the transition state (TS) structures—the highest energy point along the reaction coordinate—the activation energy barrier (ΔG‡) can be determined. This barrier dictates the kinetic feasibility of a reaction step.

For instance, in the synthesis of pyrrolidinedione derivatives, a process involving cyclization to form the pyrrolidine ring, DFT calculations have shown that the energy barrier for the crucial C-N bond formation can be as low as 11.9 kJ/mol when the precursor is protonated. nih.govresearchgate.net In contrast, a preceding tautomerization step was found to have a much higher barrier of 178.4 kJ/mol, identifying it as a potentially rate-limiting step. nih.gov Similarly, studies on the contraction of pyrrolidines to form cyclobutanes identified the rate-determining step as the cleavage of two C–N bonds to release N₂, with a calculated activation energy of 17.7 kcal/mol. nih.gov

These computational explorations are critical for optimizing reaction conditions. By understanding which steps are energetically demanding, chemists can devise strategies—such as catalysis or changes in temperature—to facilitate the reaction.

Table 1: Representative Calculated Energy Barriers for Pyrrolidine Ring Formation Pathways Note: These values are for analogous pyrrolidine synthesis reactions and serve as examples of typical computational findings.

| Reaction Step | Computational Method | Calculated Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Cyclization (Protonated) | DFT | 2.8 (11.9 kJ/mol) | nih.gov |

| Tautomerization | DFT | 42.6 (178.4 kJ/mol) | nih.gov |

| C–N Bond Cleavage | (U)M06-2X-D3 | 17.7 | nih.gov |

| C–H Insertion (5-membered ring) | DFT | 4.3 | acs.org |

The choice of solvent can dramatically influence the outcome of a chemical reaction, affecting both its rate and selectivity. Computational models, particularly those incorporating the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model, can simulate these effects. beilstein-journals.org

DFT studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones have shown that solvent can alter the relative stability of intermediates and transition states. beilstein-journals.org For example, the energy difference between two tautomers was calculated to be 1.3 kcal/mol in the gas phase but only 0.4 kcal/mol in an ethanol (B145695) solvent model. beilstein-journals.org Furthermore, the potential barrier for the transformation between these tautomers increased from 0.5 kcal/mol in the gas phase to 1.0 kcal/mol in ethanol. beilstein-journals.org Such calculations can explain why a particular solvent may favor the formation of one product isomer over another, guiding the selection of an optimal reaction medium for achieving desired stereoselectivity in asymmetric syntheses of pyrrolidine derivatives. mdpi.comnih.govrsc.orgfigshare.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is invaluable for studying the flexibility of molecules like this compound and their interactions with other molecules.

Studies on proline, a closely related amino acid, have shown that the ring can sample multiple pucker conformations on a picosecond timescale. nih.govresearchgate.net The preference for a particular conformation is often correlated with the cis/trans isomerization of the preceding peptide bond. nih.govfrontiersin.orgcrick.ac.uk For this compound derivatives, MD simulations can reveal how different substituents on the ring or the glycine (B1666218) moiety affect the conformational equilibrium, providing crucial information for designing constrained analogs with specific three-dimensional structures. nih.govplos.orgresearchgate.net

Table 2: Proline Pucker Conformations Sampled in MD Simulations Note: Data from simulations of the cyclic decapeptide antamanide, illustrating typical conformational dynamics of a proline ring.

| Proline Residue | Major Conformation | Endocyclic Torsion Angle (χ2) | Conformational Mobility | Reference |

|---|---|---|---|---|

| Proline-2 | Cβ-endo/Cγ-exo & Cβ-exo/Cγ-endo | N/A | High (ps timescale) | researchgate.net |

| Proline-3 | Cβ-exo/Cγ-endo | Negative | Low (Predominantly one state) | researchgate.net |

| Proline-7 | Cβ-endo/Cγ-exo & Cβ-exo/Cγ-endo | N/A | High (ps timescale) | researchgate.net |

Understanding how a molecule like this compound binds to a receptor is fundamental for its application in drug design. MD simulations are used to model the process of ligand-target recognition, simulating how a ligand approaches and settles into the binding site of a protein. nih.govresearchgate.netacs.org

After an initial binding pose is predicted using molecular docking, MD simulations can be run for hundreds of nanoseconds to assess the stability of the ligand-protein complex. nih.govresearchgate.netscispace.comtandfonline.com These simulations can reveal:

The key amino acid residues involved in the interaction.

The network of hydrogen bonds, salt bridges, and hydrophobic interactions that stabilize the complex. researchgate.netnih.gov

The conformational changes that may occur in both the ligand and the target upon binding.

For example, simulations of pyrrolidine derivatives binding to a target protein have shown that the pyrrolidine nitrogen can form a crucial salt bridge interaction with an aspartate residue, anchoring the ligand in the binding site. researchgate.net These dynamic models provide a more realistic and detailed view of the binding event than static docking poses alone.

Quantitative Structure–Activity Relationship (QSAR) Modeling for Design

Quantitative Structure–Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their activities. mdpi.com By building a predictive model, QSAR can be used to estimate the activity of newly designed molecules before they are synthesized.

For pyrrolidine-based compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govresearchgate.netscispace.comtandfonline.comresearchgate.net These approaches work by:

Aligning a set of known active and inactive molecules.

Calculating steric and electrostatic fields around the aligned molecules.

Using statistical methods, like Partial Least Squares (PLS), to build a model that correlates variations in these fields with changes in activity. mdpi.com

The resulting 3D-QSAR model is often visualized as a contour map, highlighting regions where certain properties are predicted to enhance or diminish activity. nih.govresearchgate.net For instance, a CoMFA model for a series of pyrrolidine derivatives might show a region where bulky (sterically favorable) substituents increase binding affinity, while another region might favor electropositive groups. nih.govresearchgate.net These visual guides are invaluable for medicinal chemists to rationally design the next generation of this compound derivatives with improved properties. Statistical validation, including the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (R²pred), is crucial to ensure the model's robustness and predictive power. nih.govresearchgate.net

Table 3: Statistical Parameters for a Representative 3D-QSAR Study on Pyrrolidine Derivatives Note: These statistics are from a study on pyrrolidine derivatives as Mcl-1 inhibitors and exemplify the validation metrics of a QSAR model.

| Model | q² (Internal Predictivity) | R² (Goodness of Fit) | R²pred (External Predictivity) | Reference |

|---|---|---|---|---|

| CoMFA | 0.689 | 0.999 | 0.986 | nih.gov |

| CoMSIA | 0.614 | 0.923 | 0.815 | nih.gov |

Pyrrolidin 3 Ylglycine As a Building Block in Complex Molecular Architectures

Integration into Peptidomimetics and Foldamers

The incorporation of constrained amino acids is a cornerstone of peptidomimetic and foldamer chemistry, aiming to create molecules that mimic the structure and function of natural peptides but with enhanced properties. Pyrrolidin-3-ylglycine is a prime candidate for such applications due to its rigid pyrrolidine (B122466) ring, which can enforce specific backbone torsion angles.

Design Principles for Protease-Resistant Constructs

A primary limitation of therapeutic peptides is their rapid degradation by proteases. nih.gov Chemical modifications are a key strategy to enhance resistance to this enzymatic breakdown. nih.gov The inclusion of non-natural amino acids, such as those with modified backbones or cyclic constraints, can disrupt the recognition sites required for protease activity. nih.govbiorxiv.org By replacing a natural L-amino acid with this compound, the peptide backbone's conformational flexibility is reduced, and the stereochemical presentation of the side chains is altered. This structural perturbation is a well-established principle for creating protease-resistant peptide analogs, as proteases are highly specific to the geometry and stereochemistry of their substrates. nih.gov

Mimicry of Peptide Secondary Structures

The defined geometry of this compound makes it a valuable tool for mimicking peptide secondary structures like β-turns and helices. nih.gov The pyrrolidine ring locks the Φ (phi) and Ψ (psi) dihedral angles of the peptide backbone into a limited conformational space. This pre-organization can stabilize specific secondary structures that are crucial for protein-protein interactions. nih.govdiva-portal.org For instance, strategic placement of this compound within a peptide sequence could induce a turn or stabilize a helical fold, creating a stable structural mimic of a protein's binding epitope. mdpi.com While oligomers of pyrrolinone-pyrrolidine have been investigated as universal peptidomimetics capable of aligning side-chains to mimic secondary structures, the specific contribution of the this compound isomer is not detailed. nih.gov

Scaffolds for Non-Hydrolysable Peptide Analogues

The design of non-peptide scaffolds that can project amino acid side chains in a spatially similar manner to natural peptides is a major goal in medicinal chemistry. nih.gov this compound can serve as such a scaffold. Its structure is a hybrid of a cyclic amine and an amino acid, providing a robust, non-hydrolysable core. Oligomers or chimeras containing this unit could be constructed to create stable, non-peptidic backbones that are resistant to degradation while still presenting the necessary pharmacophoric groups for biological activity. nih.gov

Chiral Building Block in Asymmetric Catalysis Research

Chiral pyrrolidines, particularly derivatives of proline, are among the most powerful and widely used organocatalysts in asymmetric synthesis. nih.gov They are effective in a vast array of transformations, acting through enamine or iminium ion intermediates to control the stereochemical outcome of a reaction. nih.gov

Given its structure as a chiral cyclic amino acid, this compound is a promising candidate for development into a novel organocatalyst. Its inherent chirality, derived from the stereocenters on the pyrrolidine ring, could be exploited to induce high levels of enantioselectivity. While numerous chiral pyrrolidine-based catalysts have been synthesized and successfully applied, specific research detailing the application of this compound in this context is not prominent in the current literature. nih.govnih.govresearchgate.net The development of catalysts from this building block would involve derivatizing the amino and carboxylic acid groups to tune its steric and electronic properties for specific asymmetric transformations.

Construction of Heterocyclic Systems and Natural Product Analogs

The pyrrolidine ring is a privileged scaffold found in a multitude of natural products and pharmaceutically active compounds. mdpi.combaranlab.org Synthetic strategies often rely on versatile building blocks that can be elaborated into more complex molecular frameworks.

Formation of Fused and Spirocyclic Systems

The strategic use of conformationally constrained amino acids is of significant interest in synthetic chemistry for the construction of complex, three-dimensional molecular architectures. This compound, with its inherent stereochemistry and bicyclic potential, represents a theoretically valuable building block for such endeavors. However, a comprehensive review of scientific literature reveals a notable absence of specific studies detailing the application of this compound in the formation of fused and spirocyclic systems.

The primary and most powerful method for constructing pyrrolidine-containing fused and spirocyclic frameworks is the 1,3-dipolar cycloaddition reaction. This reaction typically involves the in situ generation of an azomethine ylide from an α-amino acid, which then reacts with a suitable dipolarophile. For analogous cyclic amino acids, such as L-proline, this methodology is well-established. The process generally involves the condensation of the amino acid with an aldehyde or ketone to form an intermediate that, upon thermal decarboxylation, generates a reactive azomethine ylide. This ylide is then trapped by an alkene or alkyne dipolarophile to yield the desired cycloadduct.

This synthetic route is highly effective for creating spiro-pyrrolidine derivatives when the dipolarophile is an exocyclic alkene, or for generating fused systems when the reaction is intramolecular or involves a cyclic dipolarophile. The diastereoselectivity of these reactions is often high, controlled by the stereochemistry of the starting amino acid and the geometry of the transition state.

Despite the proven utility of this approach with other cyclic amino acids, its specific application using this compound as the azomethine ylide precursor is not documented in the available research. Consequently, detailed research findings, reaction specifics, and data on the resulting fused or spirocyclic architectures derived directly from this compound cannot be presented. The potential of this compound in this context remains an underexplored area of chemical synthesis.

Due to the lack of specific research findings, no data tables on the formation of fused and spirocyclic systems from this compound can be provided.

Mechanistic Studies of Biochemical Interactions Pre Clinical and Design Focus

Strategies for Subcellular Targeting

Without specific research data on "Pyrrolidin-3-ylglycine," any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided outline.

Future Directions in Pyrrolidin 3 Ylglycine Research

Advancements in Sustainable Synthesis

The chemical industry's increasing focus on green chemistry is expected to drive significant innovation in the synthesis of pyrrolidine-containing molecules, including Pyrrolidin-3-ylglycine. chemheterocycles.com Future research will likely prioritize the development of more environmentally benign and efficient synthetic routes, moving away from traditional methods that may involve harsh conditions or hazardous materials. researchgate.net

Key areas of advancement include:

Biocatalysis: The use of enzymes to construct chiral pyrrolidines represents a promising frontier. nih.gov Engineered enzymes, such as variants of cytochrome P450, have demonstrated the ability to catalyze intramolecular C-H amination to form the pyrrolidine (B122466) ring with high efficiency and enantioselectivity. nih.govacs.org Future work could adapt these biocatalytic platforms for the specific synthesis of this compound precursors, offering a milder and more selective alternative to conventional chemical catalysts. rsc.org

Multi-Component Reactions (MCRs): One-pot, multi-component reactions are highly valued for their atom economy and reduced waste generation. researchgate.netmdpi.com Glycine-based [3+2] cycloaddition reactions, for instance, provide a powerful method for assembling the pyrrolidine core from simple building blocks in a single step. nih.govnih.gov Research aimed at integrating the glycine (B1666218) side-chain introduction into such a one-pot process could dramatically streamline the synthesis of this compound.

Green Solvents and Conditions: A shift towards catalyst-free and solvent-free reaction conditions, or the use of green solvents like ethanol-water mixtures, is a significant trend. researchgate.netsemanticscholar.org Applying these principles, such as performing key synthetic steps under neat conditions or via grinding, could substantially reduce the environmental footprint associated with the production of this compound. researchgate.net

| Strategy | Description | Potential Advantage for this compound Synthesis | Reference |

|---|---|---|---|

| Biocatalysis | Use of engineered enzymes (e.g., laccases, cytochrome P411 variants) to catalyze key ring-forming reactions. | High stereoselectivity, mild reaction conditions, reduced need for protecting groups. | nih.govacs.orgrsc.org |

| Multi-Component Reactions (MCRs) | One-pot synthesis involving three or more starting materials to build complex molecules efficiently. | Improved atom economy, fewer purification steps, reduced solvent waste. | researchgate.netmdpi.com |

| Solvent-Free/Green Solvent Conditions | Conducting reactions without a solvent (neat/grinding) or in environmentally benign solvents like water or ethanol (B145695). | Minimized volatile organic compound (VOC) emissions, simplified workup, lower process cost. | researchgate.netsemanticscholar.org |

Novel Applications in Chemical Biology

The distinct chemical functionalities of this compound make it an attractive candidate for the development of novel tools in chemical biology. Its structure can serve as a versatile template for designing molecules that interact with or report on biological systems in sophisticated ways.

Development of Chemical Probes: Specific and sensitive detection of biologically relevant molecules is a constant challenge. Pyrrolidine itself has been the target of fluorescent probe development. nih.gov Future research could focus on modifying the this compound scaffold to create specific probes for enzymes or receptors, where the glycine portion could mimic a natural ligand to guide binding, and the pyrrolidine ring could be appended with a fluorophore or other reporter group.

Site-Specific Protein Modification: The ability to chemically modify proteins at specific sites is crucial for studying their function and creating protein-based therapeutics. Genetically encoded non-canonical amino acids are a powerful tool for this purpose. One such example, pyrroline-carboxy-lysine (Pcl), which contains a pyrroline (B1223166) ring, can be incorporated into proteins and then specifically derivatized through bioorthogonal chemistry. nih.gov A key future direction would be to explore whether this compound or a close derivative could be enzymatically incorporated into proteins, providing a new chemical handle for site-specific conjugation of payloads like drugs, imaging agents, or polyethylene (B3416737) glycol (PEG).

Scaffolds for Protein-Protein Interaction (PPI) Mimics: The three-dimensional structure of the pyrrolidine ring is well-suited for creating scaffolds that can mimic secondary protein structures like β-turns and α-helices. nih.gov Oligomers of pyrrolinone-pyrrolidines have been investigated as mimics of protein interfaces. nih.gov The glycine moiety of this compound provides a natural point for extension, suggesting its potential use as a monomeric unit in the design of new peptidomimetics aimed at disrupting disease-relevant protein-protein interactions.

High-Throughput Screening and Computational Design for Discovery

Modern drug discovery heavily relies on the integration of high-throughput screening (HTS) and computational chemistry to accelerate the identification of new bioactive compounds. Applying these technologies to this compound and its derivatives could rapidly uncover novel biological activities.

In Silico Library Design and Virtual Screening: Computational methods can be used to design vast virtual libraries based on the this compound core. acs.org By creating virtual derivatives with diverse substituents on the pyrrolidine nitrogen and the glycine backbone, researchers can perform high-throughput virtual screening against various biological targets, such as enzymes or receptors. researchgate.netnih.gov This approach allows for the prioritization of a smaller, more promising set of compounds for actual synthesis and biological testing, saving significant time and resources. nih.gov

Encoded Library Technologies: For physical screening, an encoded library approach could be applied. In this method, a large combinatorial library of this compound derivatives would be synthesized, with each unique compound attached to a DNA "barcode" that encodes its chemical history. researchgate.net This entire library can be screened simultaneously against a protein target. Active compounds that bind to the target can be isolated, and their structures can be identified by sequencing the attached DNA tag, enabling the rapid discovery of potent hits from a massive chemical space. researchgate.net

| Technique | Description | Application to this compound | Reference |

|---|---|---|---|

| Virtual Screening | Computer-based simulation to predict the binding of library compounds to a biological target. | Identifies promising derivatives for synthesis by screening a virtual library against targets like kinases or proteases. | acs.orgnih.gov |

| QSAR Modeling | Quantitative Structure-Activity Relationship models correlate chemical structure with biological activity. | Predicts the activity of unsynthesized derivatives and guides the design of more potent analogs. | nih.gov |

| Encoded Library Technology (ELT) | Synthesizing and screening vast chemical libraries where each compound is tagged with a unique identifier (e.g., DNA). | Enables the screening of millions of this compound derivatives simultaneously to find rare, high-affinity binders. | researchgate.net |

Exploration of New Chemical Space for Derivatization

Systematic derivatization of the this compound scaffold is essential for mapping its structure-activity relationships (SAR) and optimizing its properties for specific applications. nih.govresearchgate.net The core structure offers multiple points for chemical modification, allowing for a thorough exploration of the surrounding chemical space.

Future synthetic efforts will likely focus on several key areas:

N-Substitutions on the Pyrrolidine Ring: The secondary amine of the pyrrolidine ring is a prime handle for introducing a wide variety of substituents via reactions like alkylation, acylation, or reductive amination. This position is critical for modulating properties such as solubility, cell permeability, and target engagement.

Modification of the Glycine Moiety: The carboxylic acid and alpha-amino group of the glycine portion can be modified to form amides, esters, or other functional groups. This allows for the extension of the molecule to probe deeper into binding pockets or to attach other chemical entities.

Substitution on the Pyrrolidine Ring: Creating derivatives with substituents at other positions on the carbon framework of the pyrrolidine ring (e.g., at the 2, 4, or 5 positions) can introduce new stereocenters and conformational constraints. nih.gov Such modifications can profoundly impact binding affinity and selectivity by altering how the molecule presents its functional groups to a biological target. nih.gov

By systematically exploring these derivatization pathways, researchers can generate comprehensive SAR data, leading to the rational design of this compound analogs with enhanced potency, selectivity, and drug-like properties. nih.gov

Q & A

Q. How should researchers design studies to investigate synergistic effects of this compound with other bioactive compounds?

- Methodological Answer : Apply factorial design experiments to test combinations. Use Chou-Talalay synergy indices (CompuSyn) to quantify interactions. Validate in 3D co-culture models to mimic physiological complexity .

Methodological Frameworks

What frameworks (e.g., PICO, FINER) are optimal for formulating research questions on this compound?

- Methodological Answer : Use PICO (Population: target proteins; Intervention: compound concentration; Comparison: control analogs; Outcome: binding affinity) to structure hypotheses. Apply FINER criteria to ensure feasibility, novelty, and ethical alignment. Pre-register study designs on platforms like Open Science Framework .

Q. How can researchers systematically interpret conflicting data on this compound’s mechanistic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.